beta-Sesquiphellandrene

Description

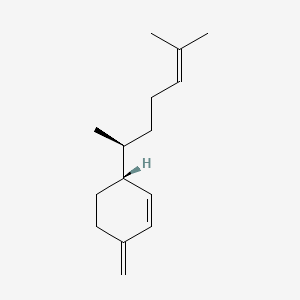

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1 |

InChI Key |

PHWISBHSBNDZDX-LSDHHAIUSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC(=C)C=C1 |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1 |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC(=C)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of β-Sesquiphellandrene in Zingiber officinale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of β-sesquiphellandrene, a prominent bioactive sesquiterpene found in ginger (Zingiber officinale). The pathway involves the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), catalyzed by the enzyme α-zingiberene/β-sesquiphellandrene synthase. This document details the key enzymatic step, presents available quantitative data on sesquiterpene composition in ginger, and outlines relevant experimental protocols for the characterization of this pathway. Visual diagrams of the biosynthetic pathway and a representative experimental workflow are provided to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Zingiber officinale Roscoe, commonly known as ginger, is a globally significant spice and medicinal plant. Its rhizomes are rich in a diverse array of secondary metabolites, including the pungent gingerols and a complex mixture of volatile terpenes. Among these, the sesquiterpenoids are major constituents of ginger essential oil, contributing to its characteristic aroma and various reported biological activities, including anti-inflammatory and antimicrobial properties. β-Sesquiphellandrene, along with its isomer α-zingiberene, is a key sesquiterpene hydrocarbon in ginger. Understanding the biosynthetic pathway of these compounds is crucial for potential biotechnological applications, including metabolic engineering to enhance their production and for the development of novel therapeutic agents.

The Biosynthesis Pathway of β-Sesquiphellandrene

The biosynthesis of β-sesquiphellandrene in Zingiber officinale is a part of the broader terpenoid biosynthetic pathway. The immediate precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP)[1]. The key enzymatic step in the formation of β-sesquiphellandrene is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase.

The Key Enzyme: α-Zingiberene/β-Sesquiphellandrene Synthase

Research has identified a novel terpene synthase in Zingiber officinale, designated as α-zingiberene/β-sesquiphellandrene synthase[2][3][4][5][6][7]. This enzyme is responsible for the formation of the major sesquiterpenoids in ginger rhizomes[2][3][4][6][7]. It catalyzes the conversion of the acyclic FPP into the cyclic structures of both α-zingiberene and β-sesquiphellandrene[2]. The reaction mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of cyclizations and rearrangements to form the final products[8].

Quantitative Data on Sesquiterpene Composition in Zingiber officinale

While specific enzyme kinetic data is limited, several studies have quantified the relative abundance of sesquiterpenes in ginger essential oil. This data provides valuable insights into the product distribution of the endogenous terpene synthases. The composition can vary based on factors such as ginger cultivar, geographical origin, and processing methods.

| Sesquiterpene | Relative Abundance (%) in Nigerian Ginger Oil[2] | Relative Abundance (%) in Indian (Shimoga) Ginger Oil[2] |

| α-Zingiberene | 28.5 | 23.4 |

| β-Sesquiphellandrene | 15.2 | 10.8 |

| β-Bisabolene | 12.8 | 1.2 |

| α-Farnesene | 10.1 | 0.8 |

| ar-Curcumene | 4.8 | 0.516 |

| Sesquiterpene | Relative Abundance (%) in Nigerian Ginger Oleoresin Oil[2] | Relative Abundance (%) in Indian (Shimoga) Ginger Oleoresin Oil[2] |

| α-Zingiberene | 25.4 | 29.8 |

| β-Sesquiphellandrene | 14.1 | 12.5 |

| β-Bisabolene | 11.8 | 1.5 |

| α-Farnesene | 9.5 | 1.1 |

| ar-Curcumene | 5.55 | 0.6 |

Experimental Protocols

The following sections outline the methodologies for key experiments related to the study of β-sesquiphellandrene biosynthesis.

Recombinant Expression and Purification of α-Zingiberene/β-Sesquiphellandrene Synthase

This protocol is adapted from methodologies used for the characterization of terpene synthases from Zingiberaceae species.

1. Gene Cloning and Vector Construction:

-

The full-length coding sequence of the putative α-zingiberene/β-sesquiphellandrene synthase gene is amplified from Zingiber officinale rhizome cDNA.

-

The amplified gene is cloned into an E. coli expression vector, such as pET28a(+), which often includes a polyhistidine (His) tag for affinity purification.

2. Heterologous Expression in E. coli:

-

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance the production of soluble protein.

3. Protein Extraction and Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).

-

Cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The recombinant protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay

1. Reaction Mixture:

-

The standard assay mixture (total volume of 500 µL) contains:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM Dithiothreitol (DTT)

-

10% (v/v) glycerol

-

10-50 µg of purified recombinant enzyme

-

10-50 µM Farnesyl pyrophosphate (FPP) (substrate)

-

2. Reaction Incubation:

-

The reaction is initiated by the addition of FPP.

-

The mixture is overlaid with a layer of a water-immiscible organic solvent (e.g., 500 µL of n-hexane or pentane) to trap the volatile terpene products.

-

The reaction is incubated at 30°C for 1-2 hours.

3. Product Extraction and Analysis:

-

The reaction is stopped by vigorous vortexing.

-

The organic layer is separated by centrifugation.

-

The organic extract is concentrated under a gentle stream of nitrogen.

-

The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Sesquiterpene Products

1. GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 50°C for 2 minutes.

-

Ramp up to 250°C at a rate of 5-10°C/min.

-

Hold at 250°C for 5 minutes.

-

2. MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

3. Product Identification:

-

The identification of β-sesquiphellandrene and other sesquiterpene products is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The biosynthesis of β-sesquiphellandrene in Zingiber officinale is catalyzed by the enzyme α-zingiberene/β-sesquiphellandrene synthase, which converts farnesyl pyrophosphate into β-sesquiphellandrene and its isomer α-zingiberene. While the key enzyme has been identified, a detailed biochemical characterization, including the determination of its kinetic parameters, remains an area for future research. The protocols and data presented in this guide provide a solid foundation for researchers aiming to further elucidate the intricacies of sesquiterpene biosynthesis in this medicinally and economically important plant species. A deeper understanding of this pathway could pave the way for the enhanced production of these valuable bioactive compounds through metabolic engineering and synthetic biology approaches, with potential applications in the pharmaceutical and flavor/fragrance industries.

References

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Terpene Variability in the Volatile Oils from Zingi...: Ingenta Connect [ingentaconnect.com]

- 6. Suites of Terpene Synthases Explain Differential Terpenoid Production in Ginger and Turmeric Tissues | PLOS One [journals.plos.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of β-Sesquiphellandrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Sesquiphellandrene is a naturally occurring sesquiterpene hydrocarbon that has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and antiviral activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to β-sesquiphellandrene, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

β-Sesquiphellandrene is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] Its systematic IUPAC name is (3R,4S)-3-methyl-6-(6-methylhept-5-en-2-yl)cyclohex-1-ene. The structure features a cyclohexene (B86901) ring substituted with a methyl group and a 6-methylhept-5-en-2-yl side chain.

The stereochemistry of β-sesquiphellandrene is defined by two chiral centers at positions C3 and C4 of the cyclohexene ring. The naturally occurring enantiomer is levorotatory, denoted as (-)-β-sesquiphellandrene, and possesses the (3R,4S) absolute configuration. Its dextrorotatory counterpart, (+)-β-sesquiphellandrene, has the (3S,4R) configuration.

Key Structural and Stereochemical Identifiers:

| Identifier | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| CAS Number | 20307-83-9 |

| IUPAC Name | (3R,4S)-3-methyl-6-(6-methylhept-5-en-2-yl)cyclohex-1-ene |

| Chiral Centers | C3, C4 |

| Naturally Occurring Enantiomer | (-)-β-Sesquiphellandrene |

| Absolute Configuration (Natural) | (3R,4S) |

Physicochemical Properties

| Property | Value |

| Boiling Point | 125-127 °C at 10 mmHg |

| Optical Rotation ([α]D) | -45.5° (in Chloroform) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation and confirmation of β-sesquiphellandrene heavily rely on ¹H and ¹³C NMR spectroscopy. The following tables summarize the assigned chemical shifts (δ) in ppm and coupling constants (J) in Hz.

¹H NMR Spectral Data (CDCl₃, 500 MHz):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.38 | br s | |

| H-2α | 2.05 | m | |

| H-2β | 1.98 | m | |

| H-3 | 1.78 | m | |

| H-4 | 1.92 | m | |

| H-5α | 1.45 | m | |

| H-5β | 1.20 | m | |

| H-7 | 5.10 | t | 7.0 |

| H-8 | 2.00 | m | |

| H-9 | 1.95 | m | |

| H-10 | 1.01 | d | 6.8 |

| H-11 | 1.68 | s | |

| H-12 | 1.60 | s | |

| H-13 | 0.95 | d | 7.0 |

| H-14 | 4.68 | s | |

| H-15 | 4.65 | s |

¹³C NMR Spectral Data (CDCl₃, 125 MHz):

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 121.5 |

| C-2 | 31.2 |

| C-3 | 38.4 |

| C-4 | 48.9 |

| C-5 | 24.1 |

| C-6 | 149.8 |

| C-7 | 124.8 |

| C-8 | 25.7 |

| C-9 | 36.5 |

| C-10 | 19.8 |

| C-11 | 17.7 |

| C-12 | 25.7 |

| C-13 | 20.5 |

| C-14 | 106.2 |

| C-15 | 106.2 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of β-sesquiphellandrene in essential oils and other complex mixtures.

Typical GC-MS Experimental Parameters:

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min |

| MS Detector | Electron Impact (EI) ionization at 70 eV |

| Mass Range | m/z 40-400 |

Experimental Protocols

Isolation and Purification of β-Sesquiphellandrene from Curcuma longa (Turmeric)

The following protocol is a representative method for the isolation of β-sesquiphellandrene from turmeric rhizomes.

1. Extraction:

-

Air-dried and powdered turmeric rhizomes (1 kg) are subjected to hydrodistillation for 4-6 hours using a Clevenger-type apparatus to obtain the essential oil.

-

The collected essential oil is dried over anhydrous sodium sulfate.

2. Chromatographic Fractionation:

-

The crude essential oil is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a hexane-ethyl acetate solvent system and visualized with vanillin-sulfuric acid reagent.

3. Purification:

-

Fractions rich in β-sesquiphellandrene are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) using a non-polar column and an appropriate solvent system (e.g., acetonitrile/water).

-

The purity of the isolated compound is confirmed by GC-MS and NMR analysis.

Biological Activity and Signaling Pathways

β-Sesquiphellandrene has demonstrated notable anticancer activity, particularly against leukemia, multiple myeloma, and colorectal cancer cells.[2] Its mechanism of action involves the induction of apoptosis.[2]

Anticancer Signaling Pathway of β-Sesquiphellandrene

The anticancer effect of β-sesquiphellandrene is mediated through the intrinsic pathway of apoptosis.[2] This involves the downregulation of several key cell survival proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell death.[2]

Caption: Anticancer signaling pathway of β-sesquiphellandrene.

Conclusion

This technical guide provides a detailed overview of the chemical structure, stereochemistry, and analytical data of β-sesquiphellandrene. The information presented, including spectroscopic data and a representative isolation protocol, serves as a foundational resource for researchers engaged in the study of this promising natural product. Further investigation into its pharmacological activities and mechanisms of action is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of β-Sesquiphellandrene

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of β-sesquiphellandrene, a naturally occurring sesquiterpene found in the essential oils of various plants. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It consolidates key data on the compound's structural characteristics, physicochemical parameters, spectroscopic profile, and stability. Furthermore, it outlines detailed experimental methodologies for its isolation, characterization, and synthesis, supported by visual diagrams to elucidate complex processes.

Introduction

β-Sesquiphellandrene is a sesquiterpenoid, a class of terpenes composed of three isoprene (B109036) units, which is a significant constituent of many plant essential oils, notably from ginger (Zingiber officinale).[1] Its unique chemical structure contributes to its interesting biological activities, which include potential antiviral and anticancer properties.[2] As research into the therapeutic potential of natural compounds continues to grow, a thorough understanding of the fundamental properties of molecules like β-sesquiphellandrene is crucial for advancing drug discovery and development efforts. This guide aims to be a centralized resource for the scientific community, providing in-depth technical information to facilitate further research and application.

Chemical Structure and Nomenclature

β-Sesquiphellandrene is characterized by a cyclohexene (B86901) ring substituted with a methylidene group and a 6-methylhept-5-en-2-yl group.[3] The most commonly occurring natural form is the (-)-β-sesquiphellandrene enantiomer.[3]

-

IUPAC Name: (3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene[3]

-

Chemical Formula: C₁₅H₂₄[4]

-

CAS Number: 20307-83-9[3]

Physical and Chemical Properties

β-Sesquiphellandrene is a colorless oil at room temperature.[1][5] It is a hydrophobic molecule with high lipophilicity, as indicated by its partition coefficient.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 204.35 g/mol | [3][4] |

| Appearance | Colorless oil | [1][5] |

| Boiling Point | 90-90.5 °C at 1 Torr | [5][6] |

| est. 262-272 °C at 760 mm Hg | [1][7][8] | |

| Density | 0.8760 g/cm³ at 25 °C | [1][6] |

| Vapor Pressure | est. 0.0065 hPa at 20°C; 0.011 hPa at 25°C | [1][8] |

| XLogP3-AA | 5.4 | [1][4] |

| Topological Polar Surface Area | 0.00 Ų | [1][4] |

Spectroscopic and Analytical Data

The structural elucidation of β-sesquiphellandrene is primarily achieved through a combination of spectroscopic techniques.

| Technique | Key Observations | Source(s) |

| ¹H NMR | Signals for methylidene protons (~4.74 ppm), olefinic protons of the cyclohexene ring (doublets at ~5.67 and 6.14 ppm with J = 10.0 Hz). | [1] |

| ¹³C NMR | 15 distinct carbon resonances corresponding to the molecular formula C₁₅H₂₄. | [1] |

| Infrared (IR) Spectroscopy | C-H stretching vibrations (2800-3000 cm⁻¹), C=C double bond stretching (1600-1700 cm⁻¹), and a unique fingerprint region below 1400 cm⁻¹. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 204. Characteristic fragmentation patterns for sesquiterpenes. | [1] |

| Kovats Retention Index | 1537 (Semi-standard non-polar column) | [3] |

Solubility Profile

Due to its nonpolar nature, β-sesquiphellandreme exhibits poor solubility in water but is soluble in many organic solvents.[1][9]

| Solvent | Solubility | Source(s) |

| Water | 0.01283 mg/L at 25 °C (estimated) | [9][10] |

| Chloroform | Soluble | [1] |

| Ethyl Acetate | Slightly Soluble | [1][5] |

| Methanol | Slightly Soluble | [1][5] |

| Ethanol | Soluble (1497.03 g/L at 25°C) | [8] |

| Acetone | Soluble (1478.68 g/L at 25°C) | [8] |

| n-Hexane | Soluble (1622.24 g/L at 25°C) | [8] |

Stability and Storage

β-Sesquiphellandrene is sensitive to light and should be stored in amber vials.[1][5] It is also susceptible to oxidation and polymerization due to the presence of multiple double bonds.[1] For long-term preservation, it is recommended to store the compound under an inert atmosphere in a refrigerator.[5]

Biosynthesis of β-Sesquiphellandrene

The biosynthesis of β-sesquiphellandrene in plants is an enzymatic process catalyzed by β-sesquiphellandrene synthase. This enzyme facilitates the cyclization of the linear precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP).[1]

Caption: Enzymatic synthesis of β-sesquiphellandrene from FPP.

Experimental Methodologies

The following sections provide an overview of the experimental protocols for the isolation, characterization, and synthesis of β-sesquiphellandrene. These are intended as general guidelines and may require optimization based on the specific experimental context.

Isolation from Natural Sources

β-Sesquiphellandrene is commonly isolated from the essential oil of ginger (Zingiber officinale). A general workflow for its isolation is presented below.

Caption: Workflow for the isolation of β-sesquiphellandrene.

General Protocol for Isolation:

-

Extraction: The essential oil is obtained from the plant material (e.g., dried and powdered ginger rhizomes) via steam distillation or solvent extraction with a non-polar solvent like hexane (B92381).

-

Column Chromatography: The crude essential oil is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A non-polar solvent such as n-hexane is typically used as the eluent. A gradient of increasing polarity (e.g., by adding ethyl acetate) can be employed to separate compounds with different polarities.

-

-

Fraction Collection and Analysis: Eluted fractions are collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing β-sesquiphellandrene.

-

Pooling and Concentration: Fractions rich in β-sesquiphellandrene are pooled together, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Further Purification: If necessary, further purification can be achieved using preparative GC or High-Performance Liquid Chromatography (HPLC).

Characterization Techniques

General Protocol for GC-MS Analysis:

-

Sample Preparation: A dilute solution of the isolated compound or essential oil is prepared in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 µg/mL.[8]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5 or HP-5ms) is commonly used for the separation of sesquiterpenes.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60 °C held for a few minutes, followed by a ramp up to a final temperature of around 280-300 °C. The specific ramp rate will depend on the complexity of the sample.

-

Carrier Gas: Helium or Hydrogen.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Identification: The identification of β-sesquiphellandrene is based on the comparison of its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).

General Protocol for NMR Analysis:

-

Sample Preparation: 1-5 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Spectra Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Enzymatic Synthesis

The enzymatic synthesis of β-sesquiphellandrene can be performed using a recombinant β-sesquiphellandrene synthase.

General Protocol for Enzymatic Synthesis:

-

Enzyme Expression and Purification: The gene for β-sesquiphellandrene synthase is expressed in a suitable host, such as E. coli. The recombinant enzyme is then purified, for example, by affinity chromatography.

-

Enzymatic Reaction:

-

Reaction Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.2) containing a divalent cation like MgCl₂ (10 mM) is prepared.

-

Substrate: Farnesyl diphosphate (FPP) is added to the reaction mixture.

-

Reaction Initiation: The purified enzyme is added to the reaction mixture to initiate the synthesis.

-

-

Product Extraction: The reaction mixture is overlaid with a layer of a non-polar organic solvent (e.g., n-hexane) to capture the volatile β-sesquiphellandrene as it is produced.

-

Analysis: The organic layer is collected and analyzed by GC-MS to confirm the identity and purity of the synthesized β-sesquiphellandrene.

Conclusion

This technical guide has consolidated the available scientific information on the physical and chemical properties of β-sesquiphellandrene. The data presented in a structured format, along with generalized experimental protocols and illustrative diagrams, provides a valuable resource for researchers. A thorough understanding of these fundamental properties is essential for the exploration of β-sesquiphellandrene's biological activities and its potential applications in various scientific and industrial fields.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid and simple isolation of zingiberene from ginger essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. beta-Sesquiphellandrene | C15H24 | CID 12315492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of beta-Sesquiphellandrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the naturally occurring sesquiterpene, beta-sesquiphellandrene. This document collates and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for identification, characterization, and further research into its potential therapeutic applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for beta-Sesquiphellandrene.

Table 1: ¹H NMR Spectral Data of beta-Sesquiphellandrene

| Signal | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1 | ~4.74 | d | Methylidene protons |

| 2 | 5.67 | d | Olefinic proton (H1) |

| 3 | 6.14 | d | Olefinic proton (H2) |

Note: 'd' denotes a doublet. The data presented is a compilation from available literature and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data of beta-Sesquiphellandrene

Table 3: Infrared (IR) Spectroscopy Peak List for beta-Sesquiphellandrene

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2800-3000 | Strong | C-H stretching (Alkyl) |

| 1600-1700 | Medium | C=C stretching (Alkene) |

Table 4: Mass Spectrometry (MS) Data for beta-Sesquiphellandrene

| m/z | Relative Abundance | Assignment |

| 204 | [M]⁺ | Molecular Ion |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectral data of sesquiterpenes like beta-sesquiphellandrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of beta-sesquiphellandrene (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference point (0 ppm) for the chemical shifts.

-

The tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

-

The prepared NMR tube is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrometer is typically operated at a frequency of 300-600 MHz. Standard pulse sequences are used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum by removing C-H coupling. This is typically performed at a frequency of 75-150 MHz.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For liquid samples like beta-sesquiphellandrene, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum of the solution recorded in a liquid cell.

Data Acquisition:

-

The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer.

-

A background spectrum of the empty sample holder (or the solvent) is recorded first.

-

The sample spectrum is then recorded, and the background is automatically subtracted to yield the spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of beta-sesquiphellandrene is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

Data Acquisition:

-

A small volume of the prepared sample is injected into the gas chromatograph.

-

The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the capillary column (a common stationary phase for sesquiterpenes is a non-polar polydimethylsiloxane).

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.

Biosynthesis of beta-Sesquiphellandrene

beta-Sesquiphellandrene, like other sesquiterpenes, is biosynthesized from farnesyl pyrophosphate (FPP). The following diagram illustrates the proposed biosynthetic pathway.

The Occurrence and Analysis of β-Sesquiphellandrene in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Sesquiphellandrene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants. As a volatile organic compound, it contributes to the characteristic aroma of these oils and is of increasing interest to researchers for its potential biological activities. This technical guide provides an in-depth overview of the occurrence of β-sesquiphellandrene in different essential oils, detailed experimental protocols for its quantification, and an exploration of its reported biological activities and associated signaling pathways.

Occurrence of β-Sesquiphellandrene in Essential Oils

The concentration of β-sesquiphellandrene can vary significantly depending on the plant species, geographical origin, harvesting time, and distillation method. The following table summarizes the quantitative data on the presence of β-sesquiphellandrene in several well-characterized essential oils.

| Essential Oil | Plant Species | Plant Part | Percentage of β-Sesquiphellandrene (%) | Reference(s) |

| Turmeric | Curcuma longa | Rhizome | 0.7 - 38.69 | [1][2] |

| Ginger | Zingiber officinale | Rhizome | 1.51 - 16.53 | [3][4][5][6] |

| Tripleurospermum | Tripleurospermum disciforme | Aerial Parts | 17.85 | [7] |

| Achillea | Achillea fragrantissima | Aerial Parts | 28.6 | [8] |

| Curcuma | Curcuma longa | Rhizome | 5.1 | [9] |

Experimental Protocols

The quantification of β-sesquiphellandrene in essential oils is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of the individual volatile components of an essential oil.

Protocol: Quantification of β-Sesquiphellandrene by GC-MS

1. Sample Preparation:

-

Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.

-

If using an internal standard (e.g., epi-eudesmol), add a known volume of the internal standard stock solution (e.g., 500 µL of a 1 mg/mL solution to achieve a 50 µg/mL final concentration).[10]

-

Dilute the sample to the mark with a suitable solvent (e.g., n-hexane, ethanol).

-

Mix the solution thoroughly.

-

Transfer an aliquot of the prepared sample into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975 or similar.

-

Column: HP-5MS (5% phenyl-dimethylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[11][12]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11][12]

-

Injector Temperature: 250 °C.[12]

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3°C/min to 240°C.

-

Hold: Maintain at 240°C for 5 minutes.[10]

-

-

Mass Spectrometer Conditions:

3. Data Analysis:

-

Peak Identification: Identify the β-sesquiphellandrene peak by comparing its mass spectrum with reference spectra from libraries such as NIST and Wiley, and by comparing its retention index with literature values.

-

Quantification: The relative percentage of β-sesquiphellandrene is calculated based on the peak area relative to the total peak area of all identified components. For absolute quantification, a calibration curve is prepared using a certified standard of β-sesquiphellandrene.

Biological Activities and Signaling Pathways

Sesquiterpenes, including β-sesquiphellandrene, have been investigated for a range of biological activities. The primary mechanisms of action are often attributed to their interaction with cellular membranes and modulation of key signaling pathways.

Antibacterial Activity

The antibacterial action of many sesquiterpenes is linked to their lipophilic nature, which allows them to disrupt the bacterial cell membrane.[13] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Anti-inflammatory Activity

Sesquiterpenes have been shown to modulate key inflammatory signaling pathways. While specific studies on β-sesquiphellandrene are limited, the broader class of sesquiterpenes is known to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][15] These pathways are central to the production of pro-inflammatory cytokines.

Acetylcholinesterase Inhibitory Activity

Certain essential oils containing sesquiterpenes have demonstrated acetylcholinesterase (AChE) inhibitory activity, a key mechanism in the management of Alzheimer's disease.[16][17] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Conclusion

β-Sesquiphellandrene is a significant constituent of several commercially important essential oils. Its quantification is reliably achieved through GC-MS, and standardized protocols are crucial for accurate and reproducible results. The emerging evidence of its biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects, warrants further investigation. The elucidation of its specific interactions with cellular signaling pathways will be pivotal for its potential development as a therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field to further explore the scientific and medicinal potential of β-sesquiphellandrene.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Essential oils of Zingiber officinale: Chemical composition, in vivo alleviation effects on TPA induced ear swelling in mice and in vitro bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical composition and antibacterial activity of essential oils of Tripleurospermum disciforme in three developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. srb.iau.ir [srb.iau.ir]

- 12. GC-MS Analysis and Biological Activities of Algerian Salvia microphylla Essential Oils [scielo.org.mx]

- 13. mdpi.com [mdpi.com]

- 14. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetylcholinesterase and butyrylcholinesterase inhibitory activity of Pinus species essential oils and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of β-Sesquiphellandrene: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Sesquiphellandrene, a naturally occurring sesquiterpene found in various medicinal plants such as Zingiber officinale (ginger) and Curcuma longa (turmeric), has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides an in-depth review of the current scientific literature on β-sesquiphellandrene, focusing on its demonstrated antiviral, anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. This document summarizes key quantitative data, details established experimental protocols for evaluating its efficacy, and visualizes putative signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

β-Sesquiphellandrene (C₁₅H₂₄) is a bicyclic sesquiterpene that contributes to the aromatic and therapeutic properties of several essential oils.[1][2] Traditionally, plants rich in this compound have been used in folk medicine to treat a variety of ailments, including inflammatory conditions and infections.[2] Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of biological activities that position β-sesquiphellandrene as a molecule of significant interest for pharmaceutical research. This review consolidates the existing knowledge on its pharmacological effects and provides a practical guide for researchers investigating its therapeutic potential.

Pharmacological Activities and Quantitative Data

β-Sesquiphellandrene exhibits a range of pharmacological effects, with the most pronounced activities observed in antiviral and anticancer studies. The following tables summarize the key quantitative data reported in the literature.

Table 1: Antiviral Activity of β-Sesquiphellandrene

| Virus | Assay Type | Cell Line | Activity Metric | Value | Reference |

| Human Rhinovirus 1B (HRV-1B) | Plaque Reduction Assay | HeLa | IC₅₀ | 0.44 µM | [3] |

| SARS-CoV-2 (in silico) | Molecular Docking | N/A | Binding Energy | -10.3 kcal/mol (Spike Protein) | |

| SFTS Virus (in silico) | Molecular Docking | N/A | Binding Energy | -9.5 kcal/mol (Membrane Glycoprotein) |

Table 2: Anticancer Activity of β-Sesquiphellandrene

| Cell Line | Cancer Type | Assay Type | Activity Metric | Concentration | Reference |

| HCT116 | Colon Carcinoma | Cytotoxicity Assay | Significant Cytotoxicity | 10 µM | [3] |

| Leukemia, Multiple Myeloma, Colorectal Cancer | Various | Antiproliferative Assay | Inhibition of colony formation, Apoptosis induction | Not specified | [4] |

Table 3: Other Reported Pharmacological Activities

| Activity | Evidence Level | Putative Mechanism | References |

| Anti-inflammatory | In vitro and traditional use | Modulation of inflammatory pathways.[2] | [1][2] |

| Antioxidant | In vitro studies | Scavenging of free radicals.[2] | [2] |

| Antimicrobial | In vitro and in silico studies | Interaction with bacterial enzymes such as DNA polymerase, RNA polymerase, and topoisomerase II (in silico).[5] | [2][5] |

| Analgesic | Attributed to the sesquiterpene class | Not elucidated. | [1] |

| Antihypertensive | Attributed to the sesquiterpene class | Not elucidated. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols can be adapted for the evaluation of β-sesquiphellandrene's pharmacological activities.

Antiviral Activity: Plaque Reduction Assay

This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Materials:

-

Susceptible host cell line (e.g., HeLa cells for Rhinovirus)

-

High-titer virus stock

-

β-Sesquiphellandrene stock solution (dissolved in a suitable solvent like DMSO)

-

Cell culture medium (e.g., DMEM) with and without serum

-

Phosphate-buffered saline (PBS)

-

Overlay medium (e.g., containing carboxymethylcellulose or agar)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of β-sesquiphellandrene in serum-free cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Adsorption: Incubate the infected plates for 1 hour at 37°C to allow for virus adsorption.

-

Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of β-sesquiphellandrene or control medium to the respective wells.

-

Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific virus to allow for plaque formation.

-

Fixation and Staining: Once plaques are visible, remove the overlay medium, fix the cells with the fixing solution, and then stain with the staining solution.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of β-sesquiphellandrene compared to the virus control. The IC₅₀ value (the concentration that inhibits 50% of plaque formation) can be determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., HCT116)

-

β-Sesquiphellandrene stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of β-sesquiphellandrene for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value can be determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

β-Sesquiphellandrene stock solution

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of β-sesquiphellandrene in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of β-sesquiphellandrene at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

β-Sesquiphellandrene stock solution

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with different concentrations of β-sesquiphellandrene for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and untreated controls.

-

Incubation: Incubate the cells for 24 hours.

-

NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess Reagent.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of β-sesquiphellandrene compared to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

β-Sesquiphellandrene solution

-

DPPH solution in methanol

-

Methanol

-

96-well plate or spectrophotometer cuvettes

Procedure:

-

Reaction Mixture: Mix various concentrations of the β-sesquiphellandrene solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant results in a decrease in absorbance.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Signaling Pathways and Mechanistic Insights

The precise molecular mechanisms underlying the pharmacological activities of β-sesquiphellandrene are still under investigation. However, preliminary studies and in silico analyses suggest the involvement of several key signaling pathways.

Anticancer Mechanism: Induction of Apoptosis via p53 Signaling

Studies suggest that β-sesquiphellandrene's anticancer effects may be mediated through the induction of apoptosis, potentially involving the p53 tumor suppressor pathway.[4] p53 activation in response to cellular stress can lead to cell cycle arrest and apoptosis.

Caption: Putative p53-mediated apoptotic pathway induced by β-sesquiphellandrene.

Antiviral Mechanism: Inhibition of Viral Entry

Computational studies suggest that β-sesquiphellandrene may exert its antiviral effects by binding to key viral surface proteins, thereby inhibiting their interaction with host cell receptors and preventing viral entry.

Caption: Proposed mechanism of viral entry inhibition by β-sesquiphellandrene.

Antimicrobial Mechanism: Inhibition of Bacterial Enzymes

In silico modeling indicates that β-sesquiphellandrene may interact with essential bacterial enzymes involved in DNA replication and transcription, suggesting a potential mechanism for its antimicrobial activity.

Caption: Putative inhibition of bacterial enzymes by β-sesquiphellandrene.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the pharmacological evaluation of β-sesquiphellandrene.

Caption: General experimental workflow for pharmacological evaluation.

Conclusion and Future Directions

β-Sesquiphellandrene has demonstrated a compelling and diverse pharmacological profile, with significant potential for development as a therapeutic agent, particularly in the fields of virology and oncology. The quantitative data, though limited, indicates potent activity that warrants further investigation. Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by β-sesquiphellandrene is crucial. Experimental validation of the computationally predicted interactions with viral and bacterial proteins is a key next step.

-

In Vivo Efficacy and Safety: Translating the promising in vitro findings into in vivo models is essential to assess the therapeutic efficacy, pharmacokinetics, and safety profile of β-sesquiphellandrene.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of β-sesquiphellandrene and its derivatives could lead to the design of novel analogues with enhanced potency and selectivity.

-

Combination Therapies: Exploring the synergistic potential of β-sesquiphellandrene with existing antiviral or anticancer drugs may offer new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Molecular docking and simulation investigation: effect of beta-sesquiphellandrene with ionic integration on SARS-CoV2 and SFTS viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Prediction of Beta-Sesquiphellandrene Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-sesquiphellandrene, a naturally occurring sesquiterpene found in various medicinal plants such as ginger and turmeric, has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in-silico prediction of β-sesquiphellandrene's bioactivities, with a focus on its anticancer, antiviral, and anti-inflammatory effects. We delve into various computational methodologies, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis, to elucidate its mechanism of action at a molecular level. Furthermore, this guide presents a compilation of predicted and experimentally validated bioactivities, detailed experimental protocols for in-vitro validation, and visualizations of key signaling pathways and experimental workflows.

Introduction

Beta-sesquiphellandrene (C₁₅H₂₄) is a bicyclic sesquiterpene that has been traditionally associated with the medicinal properties of the plants in which it is found.[1] Preliminary in-vitro and in-silico studies have indicated its potential as a valuable lead compound in drug discovery. This guide aims to consolidate the current knowledge on the predicted bioactivities of β-sesquiphellandrene and provide a framework for its further investigation.

In-Silico Bioactivity Prediction Methodologies

The prediction of a compound's biological activity through computational methods is a cornerstone of modern drug discovery, offering a time and cost-effective approach to identify potential therapeutic candidates.[2][3]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as β-sesquiphellandrene, and a protein target.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[5][6] By analyzing a series of structurally related compounds with known activities, QSAR can predict the bioactivity of new or untested compounds.[7][8]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[9][10][11] This model can then be used to screen large compound libraries for molecules with similar features.

ADMET Prediction

In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to assess the pharmacokinetic and safety profile of a compound.[12][13][14][15]

In-Silico Prediction Workflow for Beta-Sesquiphellandrene.

Predicted and Validated Bioactivities of Beta-Sesquiphellandrene

A growing body of evidence from both computational and experimental studies highlights the diverse bioactivities of β-sesquiphellandrene.

Anticancer Activity

Studies have shown that β-sesquiphellandrene exhibits antiproliferative effects against various cancer cell lines, including human leukemia, multiple myeloma, and colorectal cancer.[16][17] The proposed mechanism involves the induction of apoptosis, potentially through the activation of the p53 tumor suppressor pathway and inhibition of the pro-inflammatory NF-κB pathway.[16][18][19]

Table 1: In-Silico and In-Vitro Anticancer Data for Beta-Sesquiphellandrene and Related Sesquiterpenes

| Activity | Method | Target/Cell Line | Result | Citation |

| Cytotoxicity | In-Vitro | HCT116 (colorectal) | Cytotoxic at 10 µM | [20] |

| Antiproliferative | In-Vitro | Human leukemia, multiple myeloma, colorectal cancer | Comparable to curcumin | [16][17] |

| Apoptosis Induction | In-Vitro | Cancer cells | Induces apoptosis | [16][17] |

| Colony Formation | In-Vitro | Cancer cells | Suppresses colony formation | [16] |

| p53 Interaction | In-Silico | p53 protein | Predicted to activate | [16] |

Antiviral Activity

Beta-sesquiphellandrene has demonstrated notable antiviral activity, particularly against human rhinovirus (HRV), the primary cause of the common cold.[20] In-silico molecular docking studies have also predicted its potential to inhibit key viral proteins of other viruses like SARS-CoV-2.[4][21][22]

Table 2: In-Silico and In-Vitro Antiviral Data for Beta-Sesquiphellandrene

| Activity | Method | Target/Virus | Result | Citation |

| Antiviral | In-Vitro (Plaque Reduction Assay) | Rhinovirus IB | IC₅₀ = 0.44 µM | [20] |

| Binding Affinity | In-Silico (Molecular Docking) | SARS-CoV-2 Spike Protein | -10.3 kcal/mol | [4] |

| Binding Affinity | In-Silico (Molecular Docking) | SFTS Virus Membrane Glycoprotein | -9.5 kcal/mol | [4] |

Anti-inflammatory Activity

As a sesquiterpene, β-sesquiphellandrene is predicted to possess anti-inflammatory properties.[1][11] This is often attributed to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[14][23] While direct quantitative data for β-sesquiphellandrene is limited, studies on other sesquiterpenes provide strong evidence for this activity.[13][24]

Table 3: In-Vitro Anti-inflammatory Data for Related Sesquiterpenes

| Compound Class | Method | Target | Result | Citation |

| Sesquiterpene Lactones | In-Vitro | TNF-α production | IC₅₀ = 0.17-2.32 µM | [16] |

| Sesquiterpenes | In-Vivo | Carrageenan-induced edema | Significant inhibition | [9][25] |

Key Signaling Pathways

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress.[14][26][27] Beta-sesquiphellandrene is suggested to activate this pathway, leading to the transcription of pro-apoptotic genes and subsequent cancer cell death.[16]

Simplified p53-mediated apoptosis pathway potentially activated by beta-sesquiphellandrene.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[21][28] In an inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the translocation of NF-κB to the nucleus to activate pro-inflammatory gene expression.[18][29] Beta-sesquiphellandrene is predicted to inhibit this pathway.

Simplified NF-κB signaling pathway and the predicted inhibitory point of beta-sesquiphellandrene.

Experimental Protocols for In-Vitro Validation

Experimental validation is crucial to confirm in-silico predictions.[12] The following are detailed protocols for key assays.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of β-sesquiphellandrene on cancer cell lines.[5][10][29][30]

-

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete culture medium

-

Beta-sesquiphellandrene stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of β-sesquiphellandrene (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

-

References

- 1. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. atcc.org [atcc.org]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Inhibition of TNF-α-Induced Inflammation by Sesquiterpene Lactones from Saussurea lappa and Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. The Influence of Sesquiterpenes from Myrica rubra on the Antiproliferative and Pro-Oxidative Effects of Doxorubicin and Its Accumulation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of p53-Dependent Apoptosis by Prostaglandin A2 | MDPI [mdpi.com]

- 16. jocpr.com [jocpr.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Reactome | Active IKK Complex phosphorylates NF-kappa-B inhibitor [reactome.org]

- 19. Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. eurekaselect.com [eurekaselect.com]

- 21. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Growth inhibition of RPMI 8226 human myeloma cells by peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. The effects of IKK-beta inhibition on early NF-kappa-B activation and transcription of downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. us.pronuvia.com [us.pronuvia.com]

- 28. researchgate.net [researchgate.net]

- 29. researchtweet.com [researchtweet.com]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Beta-Sesquiphellandrene: Discovery and Historical Research

Introduction

Beta-sesquiphellandrene, a naturally occurring bicyclic sesquiterpene, has a rich history rooted in traditional medicine, primarily due to its prevalence in well-known medicinal plants like ginger (Zingiber officinale) and turmeric (Curcuma longa).[1] For centuries, these plants have been integral to Ayurvedic and Traditional Chinese Medicine for treating ailments such as digestive issues, inflammation, and nausea.[1] Modern scientific inquiry has delved into the pharmacological properties of beta-sesquiphellandrene, revealing its potential as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent. This guide provides a comprehensive overview of the discovery, historical research, quantitative data, experimental protocols, and molecular mechanisms associated with beta-sesquiphellandrene, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The journey of beta-sesquiphellandrene is intrinsically linked to the study of essential oils from aromatic plants. Early research on the chemical constituents of ginger and turmeric led to the identification of a complex mixture of terpenes, with sesquiterpenes being a major class of compounds. While early 20th-century research focused on the broader chemical profiles of these plants, the specific isolation and structural elucidation of beta-sesquiphellandrene occurred later with the advent of advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Initially, the biological activities attributed to ginger and turmeric were credited to the entire essential oil fraction or more prominent compounds like curcumin (B1669340) in turmeric. However, subsequent research isolated individual sesquiterpenes and evaluated their specific pharmacological effects. A significant milestone in beta-sesquiphellandrene research was the discovery of its potent antiviral activity, particularly against the common cold virus (rhinovirus).[2] More recently, studies have highlighted its anticancer potential, showing it to be comparable to curcumin in its antiproliferative effects on various cancer cell lines.[3]

Quantitative Data

The concentration of beta-sesquiphellandrene can vary significantly depending on the plant species, cultivar, geographical origin, and extraction method. The following tables summarize key quantitative data reported in the literature.

Table 1: Percentage of β-Sesquiphellandrene in Essential Oils

| Plant Species | Plant Part | Percentage Range (%) | Reference |

| Zingiber officinale (Ginger) | Rhizome | 3.2 - 15.65 | [4][5] |

| Curcuma longa (Turmeric) | Rhizome | 0.7 - 38.69 | [1][2] |

| Alpinia conchigera | Rhizome | Not specified | [6] |

| Persicaria minor | Leaves and Stems | 0.1 | [6] |

Table 2: Biological Activity and Cytotoxicity of β-Sesquiphellandrene

| Biological Activity | Cell Line/Organism | IC50 Value | Reference |

| Antiviral (Rhinovirus IB) | - | 0.44 µM | [7] |

| Cytotoxicity | HCT116 (Colon Cancer) | Cytotoxic at 10 µM | [7] |

| Anticancer | Human leukemia, multiple myeloma, colorectal cancer cells | Antiproliferative effects comparable to curcumin | [3] |

Experimental Protocols

Isolation and Purification of β-Sesquiphellandrene from Ginger Essential Oil

This protocol outlines a general procedure for the isolation and purification of beta-sesquiphellandrene from ginger essential oil using column chromatography.

1. Materials and Reagents:

-

Ginger essential oil

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Glass column

-

Fraction collector

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber

-

UV lamp

2. Procedure:

-

Column Preparation: A glass column is packed with a slurry of silica gel in hexane. The column is allowed to settle to ensure uniform packing.

-

Sample Loading: The ginger essential oil is mixed with a small amount of silica gel to form a dry powder. This powder is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate. The elution is started with 100% hexane, and the polarity is gradually increased by adding ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected sequentially using a fraction collector.

-

TLC Analysis: Each fraction is monitored by TLC to identify the fractions containing beta-sesquiphellandrene. The TLC plates are developed in a suitable solvent system (e.g., hexane:ethyl acetate 95:5) and visualized under a UV lamp.

-

Pooling and Concentration: Fractions showing a spot corresponding to the Rf value of beta-sesquiphellandrene are pooled together. The solvent is then removed under reduced pressure using a rotary evaporator to obtain purified beta-sesquiphellandrene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes the typical parameters for the analysis of beta-sesquiphellandrene in essential oils.

1. Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

3. MS Conditions:

-

Ion Source Temperature: 230 °C

-

Interface Temperature: 280 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-500 amu.

4. Identification:

-

The identification of beta-sesquiphellandrene is based on the comparison of its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).

MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of beta-sesquiphellandrene on cancer cell lines.

1. Materials and Reagents:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Beta-sesquiphellandrene stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

2. Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of beta-sesquiphellandrene. A control group with DMSO alone is also included. The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological activities of beta-sesquiphellandrene are attributed to its interaction with various cellular signaling pathways.

Anticancer Mechanism

Beta-sesquiphellandrene has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[3] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3]

Caption: Anticancer mechanism of β-sesquiphellandrene via apoptosis induction.

Anti-inflammatory Mechanism

While the specific anti-inflammatory mechanism of beta-sesquiphellandrene is still under investigation, sesquiterpenes, in general, are known to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Caption: Putative anti-inflammatory mechanism of β-sesquiphellandrene.

Biosynthesis of β-Sesquiphellandrene

Beta-sesquiphellandrene, like all sesquiterpenes, is synthesized from farnesyl pyrophosphate (FPP) through the mevalonate (B85504) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. FPP is cyclized by the enzyme β-sesquiphellandrene synthase to form the characteristic bicyclic structure.

Caption: Biosynthetic pathway of β-sesquiphellandrene.

Conclusion

Beta-sesquiphellandrene has emerged from the realm of traditional medicine to become a subject of significant scientific interest. Its diverse biological activities, particularly its anticancer and antiviral properties, make it a promising candidate for further research and development in the pharmaceutical industry. This guide has provided a comprehensive overview of the current knowledge on beta-sesquiphellandrene, from its historical roots to its molecular mechanisms of action. The provided data and protocols serve as a valuable resource for scientists and researchers dedicated to exploring the therapeutic potential of this fascinating natural compound. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential clinical applications.

References

- 1. Identification of a novel compound (β-sesquiphellandrene) from turmeric (Curcuma longa) with anticancer potential: comparison with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Significance of β-Sesquiphellandrene: A Technical Guide for Researchers

Introduction

β-Sesquiphellandrene, a naturally occurring sesquiterpene, is a volatile organic compound produced by a variety of plants, including ginger (Zingiber officinale), turmeric (Curcuma longa), and various species within the Asteraceae family. This technical guide provides an in-depth exploration of the ecological roles of β-sesquiphellandrene, focusing on its functions in plant defense and communication. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the biological activities of plant-derived secondary metabolites.

Ecological Roles of β-Sesquiphellandrene

β-Sesquiphellandrene plays a crucial role in mediating interactions between plants and their environment. Its primary functions are centered around defense against herbivores and pathogens, as well as influencing the growth of neighboring plants through allelopathy.

Antimicrobial Activity

β-Sesquiphellandrene exhibits significant antimicrobial properties, contributing to the plant's defense against a broad spectrum of pathogenic fungi and bacteria. As a component of essential oils, it disrupts the cell membranes of microorganisms, leading to leakage of cellular contents and ultimately, cell death.

Table 1: Antimicrobial Activity of Essential Oils Containing β-Sesquiphellandrene

| Plant Source | Major Compounds | Target Microorganism | Assay | Results (MIC/Zone of Inhibition) | Reference |

| Zingiber officinale (Ginger) | α-Zingiberene, β-Sesquiphellandrene , β-Bisabolene | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Disc Diffusion | Good activity observed | [1] |

| Tripleurospermum disciforme | β-Farnesene, β-Sesquiphellandrene | Staphylococcus subtilis, Bacillus cereus, Citrobacter amalonaticus | Micro-dilution | MIC: 4 µL/mL to 22 µL/mL | [2] |

Note: The data presented is for essential oils where β-sesquiphellandrene is a notable component. Minimum Inhibitory Concentration (MIC) values for pure β-sesquiphellandrene are not widely available in the reviewed literature.

Insect Repellency

The characteristic aroma of plants containing β-sesquiphellandrene often serves as a repellent to herbivorous insects. This volatile compound can deter feeding and oviposition, thereby protecting the plant from insect-mediated damage.

Table 2: Insect Repellent Activity of Essential Oils Containing β-Sesquiphellandrene